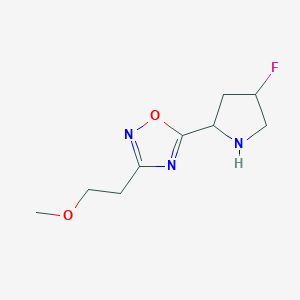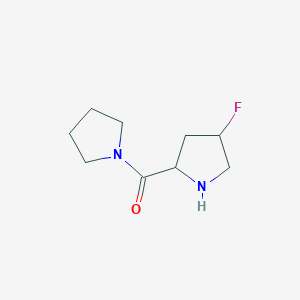
(4-氟吡咯啉-2-基)(吡咯啉-1-基)甲酮
描述
“(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains two pyrrolidine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学研究应用
表面活性剂化学
基于吡咯烷酮的化合物,包括那些源自(4-氟吡咯啉-2-基)(吡咯啉-1-基)甲酮的化合物,已被探索其表面活性特性。将吡咯酮添加到各种疏水物中已被证明可以通过改善水溶性、相容性和溶解性来增强表面活性剂结构的性能。这些衍生物表现出降低的毒性,并能够形成静电和疏水相互作用,使它们受到工业和学术研究人员的关注(Login, 1995)。
药理学研究
吡咯啉-2-酮药效团,与(4-氟吡咯啉-2-基)(吡咯啉-1-基)甲酮的核心结构密切相关,是设计中枢神经系统药物的关键元素。这些药物能够促进记忆过程,并减轻与各种疾病相关的认知功能障碍。这些化合物的立体化学,包括苯哌拉西坦等衍生物,已显示出立体中心的构型与其生物学性质之间的直接关系,突显了对对映异构体纯化合物在增强药理特性方面的重要性(Veinberg et al., 2015)。
药物发现
吡咯啶环是开发新型生物活性化合物的多功能支架。其饱和结构允许通过sp3杂化有效地探索药效团空间,显著促进立体化学并增加分子的三维覆盖。这种支架已被用于发现具有靶向选择性的生物活性分子,展示了吡咯啶衍生物在药物化学中的多功能作用(Li Petri et al., 2021)。
作用机制
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
生化分析
Biochemical Properties
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses . It also affects gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
At the molecular level, (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound can inhibit or activate enzymes by binding to their active sites . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone in laboratory settings are critical for understanding its stability and long-term effects. The compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are essential for understanding the compound’s temporal effects and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its potential applications in medicine. Studies in animal models provide valuable insights into the compound’s safety and efficacy at different dosages.
Metabolic Pathways
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell. Understanding the compound’s role in metabolic pathways is essential for its potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and its potential therapeutic applications. Studies on the transport and distribution of the compound provide valuable insights into its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical properties and its potential therapeutic applications. Understanding the subcellular localization of the compound is essential for its potential use in medicine.
属性
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUYDVZFPHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


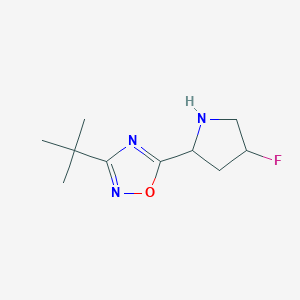
![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
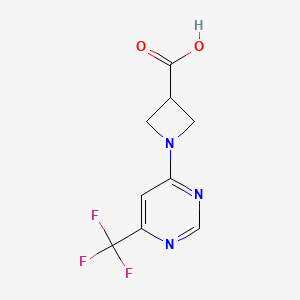

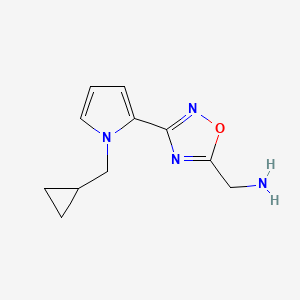
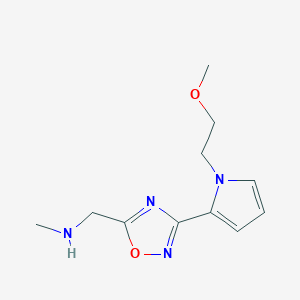
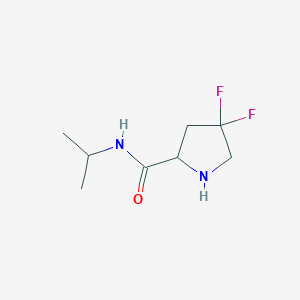
![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)
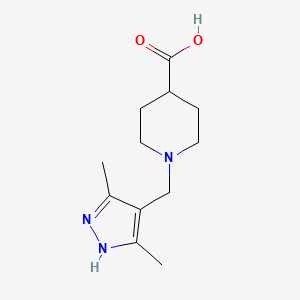
![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
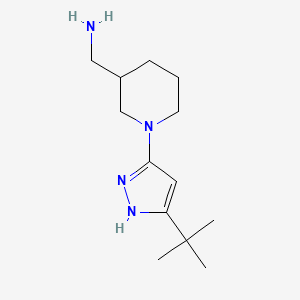
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)
